[1,2,4]Triazolo[4,3-a]quinolin-1-amine
Description
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]quinolin-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-10-13-12-9-6-5-7-3-1-2-4-8(7)14(9)10/h1-6H,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUFOJZIEINWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-a]quinolin-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-chloro-2-hydrazinoquinoline with an aldehyde, followed by cyclization using an oxidizing agent such as chloranil . The reaction is usually carried out in a solvent like toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]quinolin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of reduced triazoloquinoline compounds.
Substitution: Formation of substituted triazoloquinoline derivatives.
Scientific Research Applications
Adenosine Receptor Antagonism
Adenosine Receptor Modulation
[1,2,4]triazolo[4,3-a]quinolin-1-amine derivatives have been extensively studied for their ability to modulate adenosine receptors, particularly A1 and A3 subtypes. These compounds exhibit high affinity and selectivity for the A3 receptor, making them promising candidates for therapeutic interventions in conditions such as inflammation and cancer. For instance, a series of derivatives demonstrated significant binding affinity (K(i) = 0.60 nM) and selectivity ratios greater than 16,600 against A1 and A2A receptors .
Case Study: Selective Antagonists
In a study focusing on 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, several compounds were identified as potent antagonists of adenosine receptors. Notably, one derivative exhibited an IC50 of 21 nM at the A2 receptor while maintaining a high selectivity for this receptor over A1 . These findings highlight the potential of these compounds in developing new therapeutics targeting adenosine-related pathways.
Antidepressant Activity
Behavioral Studies
Research has indicated that certain [1,2,4]triazolo[4,3-a]quinolin-1-amines may possess rapid antidepressant properties. In behavioral despair models in rats, compounds from this class reduced immobility significantly upon acute administration. The optimal activity was associated with specific substituents at various positions on the triazole ring .
Mechanism of Action
The mechanism underlying the antidepressant effects is believed to involve modulation of adenosine receptors. Compounds with specific functional groups showed enhanced binding to A1 and A2 receptors, suggesting that they may exert their effects through these pathways .
Anticancer Properties
Inhibition of Kinases
Recent studies have explored the potential of this compound derivatives as dual inhibitors of c-Met and VEGFR-2 kinases. One promising compound demonstrated potent antiproliferative activity against various cancer cell lines (IC50 values ranging from 0.98 to 1.28 µM) and showed low hemolytic toxicity .
Table: Antiproliferative Activities of Selected Compounds
| Compound | Cell Line | IC50 (µM) | Kinase Target |
|---|---|---|---|
| 17l | A549 | 0.98 | c-Met |
| 17l | MCF-7 | 1.05 | VEGFR-2 |
| 17l | Hela | 1.28 | c-Met/VEGFR-2 |
Antimicrobial Activity
Emerging research indicates that derivatives of this compound may also exhibit antimicrobial properties. Certain compounds have shown significant activity against Mycobacterium smegmatis and other pathogens, suggesting their potential use in treating infectious diseases .
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-a]quinolin-1-amine involves its interaction with various molecular targets. For instance, it has been shown to act as an antagonist of the A2B adenosine receptor, which is involved in regulating angiogenesis and tumor growth . The compound’s ability to intercalate DNA also contributes to its anticancer activity by disrupting DNA replication and transcription .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
The substitution of quinoline with quinoxaline or pyridine in related compounds significantly alters electronic properties and biological interactions.
Key Differences :
- Quinoline vs. Quinoxaline: Quinoxaline’s electron-deficient nature enhances binding to adenosine receptors, while quinoline’s extended π-system may favor intercalation in DNA (anticancer applications) .
- Substituent Position: The 1-amine in this compound vs. the 1-ketone in triazoloquinoxalin-1-one influences receptor affinity and metabolic stability .
Substituent Effects
Substituents on the triazole or core heterocycle fine-tune activity:
Notable Trends:
Key Methods :
- One-Pot Multicomponent Synthesis: Achieves 94% yield for triazoloquinazolinones using 0.25 mol% catalyst in acetonitrile at room temperature .
- CuAAC Click Chemistry: Efficient for triazole-quinoline hybrids (e.g., 4-(1,2,3-triazol-2-yl)quinolin-2-ones) but requires optimization of azide and alkyne precursors .
Structure-Activity Relationships (SAR)
Contradictions :
- While 4-chloro substitution enhances receptor binding in triazoloquinoxalines , it may reduce activity in quinoline-based analogs due to altered electronic effects.
Physicochemical Properties
| Property | This compound | 4-Chloro-triazoloquinoxalin-1-amine | 3-Phenylquinoxalin-2-amine |
|---|---|---|---|
| Molecular Weight | ~215 g/mol (estimated) | 219.63 g/mol | 221.26 g/mol |
| XlogP | ~1.8 (predicted) | 2.1 | 2.5 |
| H-Bond Donors/Acceptors | 1/4 | 1/4 | 1/3 |
| Topological Polar Surface Area | ~69 Ų | 69.1 Ų | 65.5 Ų |
Implications : Higher XlogP values correlate with improved membrane permeability but may reduce aqueous solubility .
Biological Activity
[1,2,4]Triazolo[4,3-a]quinolin-1-amine is a compound belonging to the triazoloquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its interaction with adenosine receptors, anticancer properties, and other therapeutic potentials.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. Research indicates that various substituents at specific positions can enhance its affinity for biological targets.
Key Findings:
- Adenosine Receptor Affinity : Compounds within this class have been shown to act as potent antagonists at adenosine A1 and A2 receptors. For instance, certain derivatives exhibit high selectivity and potency with IC50 values in the nanomolar range .
- Cytotoxic Activity : Some derivatives demonstrate significant cytotoxic effects against cancer cell lines such as A375 melanoma, with reductions in cell viability observed at concentrations as low as 10 µM .
Biological Activity Overview
1. Antidepressant Properties
In a study examining the behavioral effects of various triazoloquinoline derivatives, compounds demonstrated a reduction in immobility in Porsolt's despair test model. This suggests potential as rapid-onset antidepressants due to their action on adenosine receptors .
2. Anticancer Activity
A series of novel [1,2,4]triazolo[4,3-a]quinolin-1-amines were evaluated for their antiproliferative effects against several cancer cell lines:
- MCF-7 Cells : Compound d12 showed an IC50 of 17.12 ± 1.5 µM.
- HepG2 Cells : The same compound exhibited an IC50 of 22.08 ± 2.1 µM.
These findings indicate that modifications to the triazoloquinoline structure can lead to enhanced anticancer properties .
The mechanism underlying the anticancer activity appears to involve DNA intercalation and inhibition of topoisomerase II activity. The presence of trifluoromethyl groups has been noted to improve binding affinity and enhance cytotoxicity by facilitating interactions with DNA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
